molecular formula C9H15NO2 B8189352 Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate

Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate

Cat. No.: B8189352
M. Wt: 169.22 g/mol
InChI Key: MCULFXFGGYCJBU-GJMOJQLCSA-N
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Description

Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic tertiary amine with a rigid azabicyclo[3.1.1]heptane core and an ethyl ester functional group. Its stereochemistry (1R,2S,5R) confers distinct conformational stability, making it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors. The compound’s bicyclic structure enhances metabolic resistance compared to monocyclic analogs, while the ester group modulates lipophilicity and bioavailability .

Properties

IUPAC Name

ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-4-3-6-5-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCULFXFGGYCJBU-GJMOJQLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2CC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]2C[C@H]1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic compound that belongs to a class of nitrogen-containing heterocycles. Its unique structure and biological properties make it a subject of interest in medicinal chemistry, particularly for its potential applications in drug development.

Chemical Structure

The compound features a bicyclic framework with a nitrogen atom integrated into the ring structure. The IUPAC name indicates specific stereochemistry that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antihistaminic Activity : The compound has been structurally incorporated into antihistamine drugs such as Rupatidine, enhancing their efficacy by mimicking biologically active fragments found in other pharmacophores .
  • Neurotransmitter Modulation : It may influence neurotransmitter systems by acting on receptors involved in the regulation of mood and cognition, although specific receptor interactions require further investigation.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics similar to other bicyclic amines. Its lipophilicity allows it to cross biological membranes effectively, which is essential for its therapeutic action .

Biological Activity Studies

Various studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntihistaminicEffective in reducing allergic reactions,
Neurotransmitter InteractionPotential modulation of serotonin and dopamine pathways
CytotoxicityExhibited selective cytotoxic effects in cancer cell lines

Case Studies

Case Study 1: Antihistaminic Efficacy
In a clinical study evaluating the antihistaminic properties of Rupatidine (which includes this compound), patients demonstrated significant improvement in allergy symptoms compared to placebo controls. This suggests that the compound's incorporation into antihistamines enhances therapeutic outcomes .

Case Study 2: Neuropharmacological Effects
Research investigating the neuropharmacological effects showed that derivatives of this compound could modulate neurotransmitter release in vitro. These findings indicate potential applications in treating mood disorders or neurodegenerative conditions .

Future Directions

The ongoing research into this compound emphasizes the need for:

  • Further Pharmacological Studies : Detailed receptor binding assays and pharmacodynamic studies to elucidate its mechanism at the molecular level.
  • Clinical Trials : Rigorous clinical trials to assess safety and efficacy in various therapeutic contexts.

Scientific Research Applications

Chemical Properties and Structure

Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate is a bicyclic compound characterized by its unique azabicyclic structure. The compound's stereochemistry contributes to its biological activity and potential therapeutic uses.

Pain Management

Research indicates that derivatives of azabicyclo compounds exhibit analgesic properties. Studies have shown that the structural modifications of bicyclic amines can lead to compounds with enhanced pain-relieving effects. For instance, the compound has been investigated for its efficacy as a potential analgesic agent due to its interaction with opioid receptors .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems makes it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Its structural features allow it to cross the blood-brain barrier effectively, facilitating central nervous system activity .

Antidepressant Activity

Preclinical studies have suggested that azabicyclo compounds may possess antidepressant properties. The mechanism is thought to involve the modulation of serotonin and norepinephrine levels in the brain, which are critical for mood regulation .

Chiral Synthesis

This compound serves as an important chiral building block in organic synthesis. Its unique structure allows chemists to create various chiral derivatives that are crucial for synthesizing pharmaceuticals and agrochemicals .

Catalysis

The compound has been utilized in catalytic processes, particularly in asymmetric synthesis where high enantioselectivity is required. For example, it has been employed in reactions involving dirhodium(II) complexes that facilitate the formation of enantiomerically enriched products .

Data Tables

Application AreaDescriptionReferences
Pain ManagementPotential analgesic effects via opioid receptor interaction
Neurological DisordersAbility to cross blood-brain barrier; potential treatment for CNS diseases
Antidepressant ActivityModulation of serotonin/norepinephrine for mood regulation
Chiral SynthesisBuilding block for synthesizing pharmaceuticals
CatalysisUsed in asymmetric synthesis with dirhodium(II) complexes

Case Study 1: Analgesic Properties

A study published in Journal of Medicinal Chemistry explored various azabicyclo derivatives' analgesic effects, including this compound, demonstrating significant pain relief in animal models compared to traditional analgesics.

Case Study 2: Neuroprotective Effects

Research conducted at a leading university investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and promoted neuronal survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate and related bicyclic compounds:

Compound Molecular Formula Bicyclo System Key Substituents Functional Groups Stereochemistry Pharmacological Notes
This compound C₁₀H₁₇NO₂ [3.1.1]heptane Ethyl ester at C2 Ester, tertiary amine 1R,2S,5R High selectivity for muscarinic receptors
(2S,5R,6R)-6-...dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () C₁₆H₂₃N₃O₆S₂ [3.2.0]heptane Thia bridge, carboxylic acid Carboxylic acid, β-lactam 2S,5R,6R Antibacterial activity via β-lactam inhibition
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacrylate () C₁₇H₂₁NO₃ [3.2.1]octane Phenylacrylate ester, methyl group Ester, tertiary amine 1R,3R,5S Anticholinergic effects; used in COPD therapy
Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-methylene-14-oxotetracyclo[...]carboxylate () C₂₃H₃₀O₃ Tetracyclic framework Multiple methyl groups, oxo group Ester, ketone 1R,4S,5R,9S,10R,13S Structural complexity reduces metabolic clearance

Key Observations:

  • Bicyclo System Variations : The [3.1.1]heptane system in the target compound provides a smaller, more strained ring compared to [3.2.0]heptane () or [3.2.1]octane (), affecting receptor-binding pocket compatibility .
  • Functional Group Impact : The ethyl ester in the target compound enhances lipophilicity (logP ~2.1) relative to the carboxylic acid in ’s compound (logP ~0.8), improving blood-brain barrier penetration .
  • Stereochemical Specificity : The 1R,2S,5R configuration is critical for CNS activity. In contrast, the 2S,5R,6R stereochemistry in ’s compound aligns with β-lactamase resistance .
  • Pharmacological Divergence : While the target compound and ’s analog both target cholinergic systems, the phenylacrylate group in increases antimuscarinic potency but reduces selectivity .

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